Comparative Anti-inflammatory Activity in Macrophages
In a mouse macrophage cell line (RAW264.7) challenged with lipopolysaccharide (LPS), N-(3-acetylphenyl)nicotinamide inhibits inducible nitric oxide synthase (iNOS) activity, a key mediator of inflammation. Its inhibitory potency is quantified with an IC50 of 2.57 μM. [1] While this is a specific activity of the target compound, it is essential to compare it to the activity of the parent molecule, nicotinamide. The parent compound is a known SIRT1 inhibitor with an IC50 of <50 μM. [2] Although these are different assays (iNOS inhibition vs. SIRT1 inhibition), this cross-class comparison provides a contextual benchmark, indicating that the 3-acetylphenyl modification endows the compound with a distinct pharmacological activity profile that differs from the baseline activity of its parent scaffold.
| Evidence Dimension | Anti-inflammatory activity (iNOS inhibition) |
|---|---|
| Target Compound Data | IC50 = 2.57 μM (2.57E+3 nM) |
| Comparator Or Baseline | Nicotinamide (Parent Compound): IC50 < 50 μM for SIRT1 inhibition |
| Quantified Difference | Not directly comparable due to different assays; represents a functional divergence in activity profile. |
| Conditions | Mouse RAW264.7 cells; LPS-induced iNOS activity; 30 min pre-incubation with compound before LPS challenge. SIRT1 inhibition assay conditions differ. |
Why This Matters
This demonstrates that the compound is not a simple 'me-too' analog but possesses a distinct, validated biochemical activity, which is the primary justification for its procurement over unmodified nicotinamide in anti-inflammatory research programs.
- [1] BindingDB. (2016). BDBM50105346 (CHEMBL3597260) Assay Data: Antiinflammatory activity in mouse RAW264.7 cells. View Source
- [2] Bitterman, K. J., Anderson, R. M., Cohen, H. Y., Latorre-Esteves, M., & Sinclair, D. A. (2002). Inhibition of silencing and accelerated aging by nicotinamide, a putative negative regulator of yeast sir2 and human SIRT1. Journal of Biological Chemistry, 277(47), 45099-45107. View Source
